REACTION_CXSMILES
|
[N:1]1[NH:2][N:3]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:18]([CH3:20])[CH3:19]>C(#N)C>[CH3:19][CH:18]([N:2]1[N:3]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:5]=[N:1]1)[CH3:20] |f:1.2.3|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
N=1NN=C(C1)C(=O)OCC
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.27 mL
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Type
|
reactant
|
Smiles
|
IC(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
55 (± 5) °C
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Type
|
CUSTOM
|
Details
|
was stirred at 50-60° C. under nitrogen for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 50-60° C. under nitrogen for 16 h
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Duration
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16 h
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
|
FILTRATION
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Details
|
the mixture was filtered through a 2 g SPE-Silica column with ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo, Purification of the residue by chromatography on silica gel (70 g silica cartridge)
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Type
|
WASH
|
Details
|
eluting with a gradient of 0-25% ethyl acetate in cyclohexane over 40 min
|
Duration
|
40 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1N=CC(=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |